5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro-substituted methoxybenzene ring, a sulfonamide group, and a phenylmorpholinoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzenesulfonamide to introduce the chloro group. This is followed by the reaction with 2-(2-phenylmorpholino)ethylamine under suitable conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzenesulfonamide: Similar structure but with a sulfamoylphenyl group instead of a phenylmorpholinoethyl group.
Metoclopramide: Contains a methoxybenzamide structure but with different substituents and pharmacological properties.
Uniqueness
5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylmorpholinoethyl moiety, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-17-8-7-16(20)13-19(17)27(23,24)21-9-10-22-11-12-26-18(14-22)15-5-3-2-4-6-15/h2-8,13,18,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTIYLUOHGPXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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